N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1,3-Benzodioxol-5-ylmethyl)-N’-phenylurea” is a compound that has been provided to early discovery researchers as part of a collection of rare and unique chemicals . Another compound, “N-(1,3-benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide”, is used in laboratory chemicals .
Synthesis Analysis
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .
Molecular Structure Analysis
The structure of “N-(1,3-Benzodioxol-5-ylmethyl)-N-methylacetamide” is available as a 2D Mol file . The structure of “N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” is also available .
Applications De Recherche Scientifique
- Researchers have investigated this compound for its potential as an anticancer agent. Specifically, an amuvatinib derivative, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (referred to as compound 6 ), has shown efficacy in tumor cells experiencing glucose starvation . Glucose levels within solid tumors are often low, and targeting pathways supporting survival during glucose starvation is an intriguing therapeutic strategy in oncology. Compound 6 inhibits mitochondrial membrane potential, making it a promising candidate for treating glucose-starved tumors.
- The parent compound, amuvatinib, is a kinase inhibitor. Its derivatives, including compound 6, exhibit selective toxicity towards glucose-starved tumor cells. Kinase inhibition plays a crucial role in disrupting cancer cell signaling pathways, making these compounds relevant for further investigation .
- Researchers have explored the synthetic chemistry of this compound and its derivatives. Understanding their structure-activity relationships can guide the design of more potent analogs with improved pharmacological properties .
- Compound 6’s ability to inhibit mitochondrial membrane potential underscores the importance of mitochondria in glucose-starved cells. Targeting mitochondria-specific pathways may provide novel therapeutic avenues for cancer treatment .
- The mTOR pathway is essential for cell growth and survival. Compounds like amuvatinib and its derivatives, including compound 6, selectively inhibit mTOR activity under glucose starvation conditions. This modulation could impact tumor cell viability .
- Investigating the cytotoxic effects of compound 6 on tumor cells experiencing glucose starvation may reveal synthetic lethal interactions. Synthetic lethality occurs when the simultaneous inhibition of two genes or pathways leads to cell death. Identifying such interactions can guide personalized cancer therapies .
Anticancer Activity
Kinase Inhibition
Medicinal Chemistry
Mitochondrial Targeting
Mechanistic Target of Rapamycin (mTOR) Pathway Modulation
Cytotoxicity and Synthetic Lethality
Safety and Hazards
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-10-5-11(2)16(7-13(10)18(19)20)25(21,22)17-8-12-3-4-14-15(6-12)24-9-23-14/h3-7,17H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIWAQMEFKAVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.